molecular formula C18H16N4O3S3 B11963654 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11963654
M. Wt: 432.5 g/mol
InChI Key: XSRZTPWJCOPUHZ-DJKKODMXSA-N
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Description

2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common route starts with the preparation of 5-(benzylthio)-1,3,4-thiadiazole-2-thiol, which is then reacted with various reagents to form the final compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols .

Scientific Research Applications

2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The thiadiazole ring allows it to cross cellular membranes and bind to biological targets, thereby exerting its effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation by interacting with key enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide is unique due to its specific structure, which combines the thiadiazole ring with a hydrazide moiety. This combination enhances its biological activity and makes it a promising candidate for further research in medicinal chemistry .

Properties

Molecular Formula

C18H16N4O3S3

Molecular Weight

432.5 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H16N4O3S3/c23-14-7-6-13(8-15(14)24)9-19-20-16(25)11-27-18-22-21-17(28-18)26-10-12-4-2-1-3-5-12/h1-9,23-24H,10-11H2,(H,20,25)/b19-9+

InChI Key

XSRZTPWJCOPUHZ-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC(=C(C=C3)O)O

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=C(C=C3)O)O

Origin of Product

United States

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